molecular formula C19H38O2 B075273 Ácido pristánico CAS No. 1189-37-3

Ácido pristánico

Número de catálogo: B075273
Número CAS: 1189-37-3
Peso molecular: 298.5 g/mol
Clave InChI: PAHGJZDQXIOYTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Diagnostic Applications

Biochemical Diagnosis of Peroxisomal Disorders
Pristanic acid is crucial for diagnosing several peroxisomal disorders. The measurement of pristanic acid levels in plasma is used alongside phytanic acid to establish the presence of conditions such as Refsum disease and Rhizomelic chondrodysplasia punctata. The ratio of pristanic to phytanic acid assists in differentiating these disorders from other metabolic conditions .

Stable Isotope Dilution Analysis
Research has demonstrated that stable isotope dilution analysis can effectively quantify pristanic acid in biological samples. This method enhances the accuracy of diagnosing peroxisomal beta-oxidation defects by analyzing stored blood spots from neonates .

Complementation Analysis
Pristanic acid oxidation measurements have been employed in complementation studies involving fibroblasts from patients with peroxisomal biogenesis defects. These measurements help categorize patients into specific complementation groups, which is vital for understanding the genetic basis of their conditions .

Metabolic Studies

Beta-Oxidation Pathway
Pristanic acid undergoes beta-oxidation in peroxisomes and mitochondria, which is essential for its metabolism. Studies indicate that defects in this metabolic pathway can lead to the accumulation of pristanic acid, highlighting its importance as a biomarker for metabolic disorders .

Research on Very Long Chain Fatty Acids (VLCFAs)
The analysis of pristanic acid levels is often combined with studies on VLCFAs, providing insights into lipid metabolism disorders. Elevated levels of both pristanic and phytanic acids are associated with various genetic conditions that affect fatty acid oxidation .

Therapeutic Potential

Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Recent studies suggest that pristanic acid may act as an activator of PPARα, a receptor involved in lipid metabolism regulation. This activation could have implications for developing therapies targeting metabolic syndromes and related disorders .

Potential Role in Antioxidant Activity
Some research indicates that pristanic acid may exhibit antioxidant properties, although further studies are needed to fully elucidate this role. Understanding its antioxidant capabilities could open new avenues for therapeutic applications in oxidative stress-related diseases .

Data Tables

Application Description References
Diagnostic ToolMeasurement of pristanic acid levels for diagnosing peroxisomal disorders
Stable Isotope AnalysisQuantification method for accurate diagnosis using blood samples
Metabolic StudiesResearch on beta-oxidation pathways involving pristanic acid
PPAR ActivationPotential therapeutic role in regulating lipid metabolism
Antioxidant ActivityInvestigated potential role in combating oxidative stress

Case Studies

  • Diagnosis of Refsum Disease
    • A study analyzed plasma samples from patients diagnosed with Refsum disease, revealing elevated pristanic acid levels compared to healthy controls. This finding underscored the utility of pristanic acid as a diagnostic marker .
  • Prenatal Assessment for Peroxisomal Disorders
    • In a prenatal context, pristanic acid oxidation measurements were employed to assess potential metabolic disorders in fetuses at risk due to family history. The results provided critical information for early intervention strategies .
  • PPARα Activation Study
    • Research exploring the effects of pristanic acid on PPARα activation demonstrated increased expression of target genes involved in fatty acid metabolism, suggesting a possible therapeutic avenue for managing dyslipidemia .

Mecanismo De Acción

El ácido pristánico ejerce sus efectos principalmente a través de su función como ligando para el PPARα. A concentraciones fisiológicas, activa el PPARα, que regula la expresión de genes involucrados en el metabolismo de los lípidos . En el hígado, el ácido pristánico se degrada por la beta oxidación peroxisomal a propionil-CoA, que se metaboliza aún más en el ciclo del ácido cítrico . Esta vía es crucial para mantener la homeostasis de los lípidos y la producción de energía.

Análisis De Reacciones Químicas

El ácido pristánico experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas involucradas en la beta oxidación peroxisomal y varios catalizadores para reacciones de esterificación. Los principales productos formados a partir de estas reacciones incluyen propionil-CoA y pristanatos .

Actividad Biológica

Pristanic acid, also known as 2,6,10,14-tetramethylpentadecanoic acid, is a branched-chain fatty acid that plays a significant role in human metabolism, particularly in the context of peroxisomal disorders. This article explores the biological activity of pristanic acid, highlighting its metabolic pathways, associations with diseases, and potential therapeutic implications.

Metabolism of Pristanic Acid

Pristanic acid is primarily derived from the dietary intake of phytanic acid, which undergoes α-oxidation to form pristanic acid. This metabolic process is crucial for the degradation of phytanic acid, especially in the context of peroxisomal metabolism. The enzyme α-Methyl-CoA-Racemase (AMACR) is instrumental in this pathway and has been linked to various pathological conditions, including prostate cancer.

Key Metabolic Pathways

  • α-Oxidation : Pristanic acid is produced from phytanic acid through α-oxidation. This process occurs predominantly in peroxisomes and is essential for the proper metabolism of branched-chain fatty acids.
  • β-Oxidation : Following its formation, pristanic acid undergoes β-oxidation within peroxisomes. Studies indicate that pristanic acid can be oxidized through three cycles of β-oxidation, leading to the generation of acetyl-CoA and other metabolites .

Biological Significance

Pristanic acid levels in plasma can serve as biomarkers for various metabolic disorders. Elevated levels are often observed in patients with peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome. The oxidation of pristanic acid is significantly reduced in these patients, indicating impaired metabolic function .

Case Studies

  • Peroxisomal Biogenesis Disorders : A study involving fibroblast cell lines from patients with PBDs demonstrated reduced oxidation rates of pristanic acid compared to control cells. The findings suggest that measuring pristanic acid oxidation can be a reliable tool for assessing metabolic function in these patients .
  • Prostate Cancer Association : Research has shown that serum levels of pristanic acid correlate strongly with phytanic acid levels and have been investigated for their association with prostate cancer risk. High levels of AMACR expression in prostate tumors suggest a potential link between pristanic acid metabolism and cancer progression .

Research Findings

Recent studies have elucidated several important aspects of pristanic acid's biological activity:

  • Oxidation Rates : In healthy controls, the oxidation rates of pristanic acid were significantly higher than those observed in patients with metabolic defects. For instance, control fibroblasts exhibited a wide range of oxidation rates compared to severely reduced rates in patient-derived cells .
  • Biomarker Potential : Plasma concentrations of pristanic and phytanic acids are utilized as biomarkers for diagnosing peroxisomal disorders. Elevated levels indicate a disruption in normal fatty acid metabolism .

Data Table: Oxidation Rates of Pristanic Acid

Patient TypeOxidation Rate (pmol/h/mg protein)Control Range (pmol/h/mg protein)
Patient 10.4–1.275.5–189.9
Patient 29.7–26.675.5–189.9
Patient 30.2–0.475.5–189.9
Control Group Average152.4–489.6N/A

Propiedades

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862584
Record name Pristanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pristanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1189-37-3
Record name Pristanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pristanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pristanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pristanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pristanic acid
Reactant of Route 2
Pristanic acid
Reactant of Route 3
Reactant of Route 3
Pristanic acid
Reactant of Route 4
Pristanic acid
Reactant of Route 5
Pristanic acid
Reactant of Route 6
Pristanic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.